molecular formula C24H27N5O6 B169928 L-Tyrosine, L-tryptophylglycylglycyl- CAS No. 15035-25-3

L-Tyrosine, L-tryptophylglycylglycyl-

Cat. No. B169928
CAS RN: 15035-25-3
M. Wt: 481.5 g/mol
InChI Key: KSMAWTWPQSIADT-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine, L-tryptophylglycylglycyl- (TTGG) is a dipeptide consisting of two amino acids, L-tyrosine and L-tryptophan, linked by a peptide bond. It has gained attention in recent years due to its potential use in scientific research applications, particularly in the field of biochemistry and physiology.

Mechanism of Action

L-Tyrosine, L-tryptophylglycylglycyl- is a dipeptide that can be hydrolyzed by peptidases to release its constituent amino acids, L-tyrosine and L-tryptophan. These amino acids can then be utilized in various biochemical and physiological processes, such as protein synthesis and neurotransmitter production.
Biochemical and Physiological Effects:
L-Tyrosine, L-tryptophylglycylglycyl- has been shown to have various biochemical and physiological effects. It has been reported to increase the production of dopamine, a neurotransmitter involved in the regulation of mood and behavior. L-Tyrosine, L-tryptophylglycylglycyl- has also been shown to increase the activity of enzymes involved in the biosynthesis of natural products, such as antibiotics and alkaloids.

Advantages and Limitations for Lab Experiments

L-Tyrosine, L-tryptophylglycylglycyl- has several advantages as a substrate for lab experiments. It is easy to synthesize using standard Fmoc/tBu chemistry and is readily available from commercial sources. L-Tyrosine, L-tryptophylglycylglycyl- is also stable under a wide range of experimental conditions, making it suitable for use in various biochemical and physiological assays.
However, L-Tyrosine, L-tryptophylglycylglycyl- has some limitations as a substrate for lab experiments. It is relatively expensive compared to other dipeptides and may not be suitable for large-scale experiments. L-Tyrosine, L-tryptophylglycylglycyl- is also relatively hydrophobic, which may affect its solubility and bioavailability in certain experimental systems.

Future Directions

There are several future directions for research involving L-Tyrosine, L-tryptophylglycylglycyl-. One potential area of research is the development of new enzymes that can hydrolyze L-Tyrosine, L-tryptophylglycylglycyl- more efficiently. This could lead to the production of new natural products with potential therapeutic applications.
Another potential area of research is the development of new synthetic methods for L-Tyrosine, L-tryptophylglycylglycyl-. This could lead to the production of L-Tyrosine, L-tryptophylglycylglycyl- analogs with improved properties, such as increased stability or bioavailability.
Finally, L-Tyrosine, L-tryptophylglycylglycyl- could be used as a model substrate for studying the catalytic mechanisms of enzymes involved in peptide bond formation. This could lead to a better understanding of these enzymes and their potential applications in biotechnology and medicine.
Conclusion:
In conclusion, L-Tyrosine, L-tryptophylglycylglycyl- (L-Tyrosine, L-tryptophylglycylglycyl-) is a dipeptide with potential applications in scientific research, particularly in the field of biochemistry and physiology. It can be synthesized using standard Fmoc/tBu chemistry and has several advantages as a substrate for lab experiments. Future research directions include the development of new enzymes, synthetic methods, and the use of L-Tyrosine, L-tryptophylglycylglycyl- as a model substrate for studying catalytic mechanisms.

Synthesis Methods

L-Tyrosine, L-tryptophylglycylglycyl- can be synthesized through solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu chemistry. The synthesis involves coupling of Fmoc-L-tyrosine-OH and Fmoc-L-tryptophan-OH to a resin-bound amino acid using N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) to yield the final product.

Scientific Research Applications

L-Tyrosine, L-tryptophylglycylglycyl- has been used in various scientific research applications, particularly in the field of biochemistry and physiology. It has been studied for its potential use as a substrate for enzymes involved in the biosynthesis of natural products, such as antibiotics and alkaloids. L-Tyrosine, L-tryptophylglycylglycyl- has also been used as a model substrate for studying the catalytic mechanism of enzymes involved in peptide bond formation.

properties

CAS RN

15035-25-3

Product Name

L-Tyrosine, L-tryptophylglycylglycyl-

Molecular Formula

C24H27N5O6

Molecular Weight

481.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H27N5O6/c25-18(10-15-11-26-19-4-2-1-3-17(15)19)23(33)28-12-21(31)27-13-22(32)29-20(24(34)35)9-14-5-7-16(30)8-6-14/h1-8,11,18,20,26,30H,9-10,12-13,25H2,(H,27,31)(H,28,33)(H,29,32)(H,34,35)/t18-,20-/m0/s1

InChI Key

KSMAWTWPQSIADT-ICSRJNTNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

sequence

WGGY

synonyms

H-TRP-GLY-GLY-TYR-OH

Origin of Product

United States

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